Tetramethylkaempferol

Beschreibung

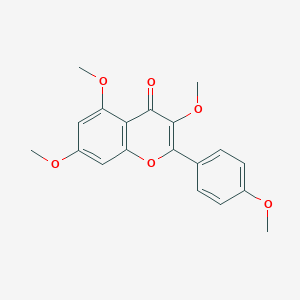

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)18-19(24-4)17(20)16-14(23-3)9-13(22-2)10-15(16)25-18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWIIEJLESXODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309500 | |

| Record name | 3,5,7,4′-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16692-52-7 | |

| Record name | 3,5,7,4′-Tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16692-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylkaempferol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016692527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7,4′-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLKAEMPFEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/960ZC9V914 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Tetramethylkaempferol?

An In-depth Technical Guide to Tetramethylkaempferol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a fully methylated derivative of the natural flavonoid kaempferol, is a compound of significant interest in metabolic research. As a potent peroxisome proliferator-activated receptor γ (PPARγ) agonist, it demonstrates potential in improving insulin sensitivity, making it a valuable subject for the development of novel therapeutics for metabolic disorders.[1][2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, analytical characterization, and biological activity, with a focus on its role in the PPARγ signaling pathway.

Chemical Structure and Properties

This compound, systematically named 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one, is a flavonoid characterized by the presence of four methoxy groups attached to the kaempferol backbone.[3][4] This methylation enhances its lipophilicity and stability compared to its parent compound, kaempferol.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

| Synonyms | 3,4',5,7-Tetramethoxyflavone, Kaempferol tetramethyl ether | |

| CAS Number | 16692-52-7 | |

| Molecular Formula | C₁₉H₁₈O₆ | |

| Molecular Weight | 342.34 g/mol | |

| Appearance | Powder | |

| Purity | ≥95-98% | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| InChIKey | YZWIIEJLESXODL-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)OC)OC |

Structural Diagram

The 2D chemical structure of this compound is depicted below, illustrating the flavone core and the positions of the four methoxy groups.

Caption: 2D structure of this compound (3,4',5,7-Tetramethoxyflavone).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, commonly involving the construction of the flavone backbone followed by methylation or starting from methylated precursors. A plausible approach is based on the Baker-Venkataraman rearrangement.

Objective: To synthesize 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one.

Methodology based on the Baker-Venkataraman method:

-

Step 1: Acylation of a Methylated Phloroglucinol Derivative.

-

Start with a suitably protected and methylated phloroglucinol derivative, such as 1,3,5-trimethoxybenzene.

-

Perform a Friedel-Crafts acylation with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an anhydrous solvent like dichloromethane (DCM) at 0°C. This forms the corresponding 2'-hydroxy-4',6',4-trimethoxychalcone.

-

-

Step 2: Cyclization to form the Flavone Ring.

-

The resulting chalcone is subjected to oxidative cyclization. A common method involves heating the chalcone in the presence of iodine (I₂) and a base such as pyridine or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO).

-

This step facilitates the formation of the heterocyclic C ring of the flavone structure.

-

-

Step 3: Methylation of the Remaining Hydroxyl Group (if necessary).

-

If the synthesis starts from precursors with free hydroxyl groups, a final methylation step is required.

-

The intermediate product is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like acetone. The reaction is typically run at reflux until completion.

-

-

Purification:

-

The final product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

The purity of the collected fractions is assessed by thin-layer chromatography (TLC).

-

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound are critical and are typically performed using NMR spectroscopy and mass spectrometry.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Expected signals would include singlets for the methoxy protons and aromatic protons corresponding to the A and B rings.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show distinct signals for the methoxy carbons, aromatic carbons, and the carbonyl carbon.

-

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity of the rings and the positions of the methoxy groups.

-

-

2. Mass Spectrometry (MS) Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.

-

Sample Infusion: The sample can be directly infused into the mass spectrometer or introduced via an Ultra-High-Performance Liquid Chromatography (UHPLC) system for online separation and analysis.

-

Data Acquisition:

-

Full Scan MS: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. The exact mass measurement should correspond to the calculated mass of C₁₉H₁₉O₆⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). The fragmentation pattern is diagnostic for the structure. Key fragmentation pathways for methylated flavonoids include the retro-Diels-Alder (RDA) reaction, which cleaves the C ring, and the characteristic loss of methane (CH₄) from methoxy groups adjacent to a proton, which helps in identifying the methylation pattern.

-

Biological Activity and Signaling Pathway

This compound is recognized for its role as a PPARγ agonist, which is central to its potential therapeutic effects on insulin sensitivity and adipogenesis.

PPARγ Signaling Pathway

The Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor that plays a master role in regulating adipocyte differentiation and glucose homeostasis. This compound acts as a ligand for PPARγ. The activation pathway is as follows:

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARγ in the nucleus.

-

Heterodimerization: Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits a complex of co-activator proteins, which initiates the transcription of genes involved in:

-

Adipogenesis: Differentiation of preadipocytes into mature fat cells.

-

Lipid Metabolism: Increasing triglyceride storage.

-

Glucose Homeostasis: Enhancing insulin sensitivity, partly by upregulating the expression of glucose transporter 4 (GLUT4) and adiponectin.

-

Caption: PPARγ signaling pathway activated by this compound.

Experimental Protocol: In Vitro Adiponectin Secretion Assay

This protocol outlines a method to quantify the effect of this compound on adiponectin secretion from adipocytes in culture.

Objective: To measure the dose-dependent effect of this compound on the secretion of adiponectin from differentiated 3T3-L1 adipocytes.

Methodology:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

-

Induce differentiation into mature adipocytes using a standard cocktail containing insulin, dexamethasone, and IBMX. After approximately 8-10 days, cells will have accumulated lipid droplets and be considered mature adipocytes.

-

-

Treatment with this compound:

-

Prepare stock solutions of this compound in DMSO.

-

Treat the mature adipocytes with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) in serum-free media for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatant (conditioned media) from each well.

-

Centrifuge the supernatant to remove any detached cells or debris.

-

-

Quantification of Adiponectin:

-

Measure the concentration of adiponectin in the collected supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for mouse adiponectin.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves adding samples to antibody-coated plates, incubation with a detection antibody, addition of a substrate, and measurement of absorbance at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Generate a standard curve using the adiponectin standards provided in the ELISA kit.

-

Calculate the concentration of adiponectin in each sample based on the standard curve.

-

Normalize the adiponectin concentration to the total cellular protein content in each well (determined by a BCA protein assay) to account for variations in cell number.

-

Plot the normalized adiponectin concentration against the concentration of this compound to determine the dose-response relationship. Statistical analysis (e.g., ANOVA) should be performed to assess significance.

-

References

- 1. researchgate.net [researchgate.net]

- 2. connectsci.au [connectsci.au]

- 3. Identification of regioisomers of methylated kaempferol and quercetin by ultra high performance liquid chromatography quadrupole time-of-flight (UHPLC-QTOF) tandem mass spectrometry combined with diagnostic fragmentation pattern analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Biosynthesis of Tetramethylkaempferol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of tetramethylkaempferol, a fully methylated derivative of the flavonoid kaempferol. While a complete, naturally occurring pathway for the exhaustive methylation of kaempferol to its tetramethylated form has not been fully elucidated, this document outlines the known enzymatic steps leading to partially methylated kaempferol derivatives and proposes a hypothetical pathway for the biosynthesis of 3,4',5,7-tetramethylkaempferol. This guide is intended for researchers, scientists, and drug development professionals interested in the production and biological activities of methylated flavonoids.

Introduction to this compound

Kaempferol (3,4′,5,7-tetrahydroxyflavone) is a natural flavonol widely distributed in the plant kingdom and is known for its various biological activities. Methylation of the hydroxyl groups of kaempferol can significantly alter its physicochemical properties, such as stability, bioavailability, and biological activity. This compound, with all four of its hydroxyl groups methylated, represents a derivative with potentially enhanced therapeutic properties. The precise structure of the most commonly referred to this compound is 3,4',5,7-tetra-O-methylkaempferol.

The Kaempferol Biosynthesis Pathway

The biosynthesis of the kaempferol backbone is a well-characterized branch of the general phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield kaempferol.

The key enzymes involved in this pathway are:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-Coumaroyl-CoA ligase

-

CHS: Chalcone synthase

-

CHI: Chalcone isomerase

-

F3H: Flavanone 3-hydroxylase

-

FLS: Flavonol synthase

Enzymatic Methylation of Kaempferol: A Stepwise Process

The conversion of kaempferol to this compound involves the sequential methylation of its four hydroxyl groups at positions 3, 4', 5, and 7. This process is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. While no single enzyme has been identified that can perform all four methylations, various OMTs from different plant sources exhibit regioselectivity for specific hydroxyl groups on the flavonoid skeleton.

Known O-Methyltransferases in Kaempferol Methylation

Several OMTs have been characterized that can methylate kaempferol at the 3, 4', and 7 positions. The methylation of the 5-hydroxyl group is less common and represents a significant challenge in the complete enzymatic synthesis of this compound.

| Enzyme Name (Source) | EC Number | Position(s) Methylated | Substrate(s) |

| Kaempferol 4'-O-methyltransferase | 2.1.1.155 | 4' | Kaempferol, Apigenin |

| Flavonoid 7-O-methyltransferase (e.g., from Populus deltoides) | - | 7 | Kaempferol, Apigenin, Luteolin, Quercetin |

| Flavonol 3-O-methyltransferase (e.g., from Serratula tinctoria) | - | 3 | Kaempferol, Quercetin, Myricetin |

| OMT from Citrus reticulata (CrOMT2) | - | 3', 5', 7 | Flavonoids with vicinal hydroxyl groups |

A Hypothetical Biosynthetic Pathway to this compound

Based on the known regioselectivities of various OMTs, a hypothetical multi-enzyme pathway for the biosynthesis of 3,4',5,7-tetramethylkaempferol can be proposed. This pathway would likely involve a cascade of reactions catalyzed by different OMTs, potentially engineered into a microbial host such as E. coli or Saccharomyces cerevisiae. The exact order of methylation can influence the efficiency of subsequent steps, as the substrate specificity of OMTs can be affected by the methylation status of the flavonoid.

It is important to note that the final methylation step at the 5-hydroxyl position is the most challenging and may require a yet-to-be-discovered or engineered OMT with the appropriate regioselectivity.

Quantitative Data on Kaempferol Methylation

Quantitative data on the enzymatic synthesis of this compound is limited. However, data from chemical synthesis provides insights into the relative reactivity of the different hydroxyl groups and the yields of various methylated intermediates.

The following table summarizes the yields of different methylated kaempferol derivatives obtained through a chemical synthesis approach, which can serve as a benchmark for the development of biosynthetic routes.

| Methylating Agent (Equivalents) | Kaempferol (%) | Mono-O-methyl (%) | Di-O-methyl (%) | Tri-O-methyl (%) | Tetra-O-methyl (%) |

| Me₂SO₄ (1 equiv) | 62 | 34 (sum of 3-, 4'-, 7-) | 0 | 0 | 0 |

| Me₂SO₄ (2 equiv) | 4 | 31 (sum of 4'-, 7-) | 55 (sum of 3,7-, 3,4'-, 4',7-) | 4 | 0 |

| Me₂SO₄ (6 equiv) | 0 | 0 | 0 | 0 | 96 |

Data adapted from a study on the selective methylation of kaempferol.

Experimental Protocols

General Assay for O-Methyltransferase Activity

This protocol describes a general method for determining the activity of a flavonoid O-methyltransferase.

Materials:

-

Purified OMT enzyme

-

Kaempferol or methylated kaempferol intermediate (substrate)

-

S-adenosyl-L-methionine (SAM)

-

Tris-HCl buffer (pH 7.5-8.0)

-

EDTA

-

Dithiothreitol (DTT)

-

Methanol (for quenching the reaction)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, EDTA, DTT, and the flavonoid substrate in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C) for 5 minutes.

-

Initiate the reaction by adding SAM.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the formation of the methylated product.

Purification of Recombinant Flavonoid O-Methyltransferases from E. coli

This protocol outlines the purification of a His-tagged recombinant OMT expressed in E. coli.

Materials:

-

E. coli cell pellet expressing the His-tagged OMT

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, lysozyme, DNase I)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis equipment

Procedure:

-

Resuspend the E. coli cell pellet in lysis buffer and incubate on ice.

-

Lyse the cells by sonication.

-

Centrifuge the lysate to pellet cell debris.

-

Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged OMT with elution buffer.

-

Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.

-

Dialyze the purified protein against a suitable storage buffer.

HPLC Analysis of Kaempferol and its Methylated Derivatives

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column.

Mobile Phase:

-

A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.

Procedure:

-

Prepare standards of kaempferol and any available methylated derivatives.

-

Prepare the reaction samples as described in the OMT activity assay protocol.

-

Inject the standards and samples onto the HPLC column.

-

Elute the compounds using a suitable gradient program.

-

Monitor the absorbance at a wavelength where flavonoids show strong absorption (e.g., ~260 nm and ~365 nm).

-

Identify and quantify the peaks by comparing their retention times and UV spectra with the standards.

Conclusion and Future Perspectives

The complete biosynthesis of this compound presents an exciting challenge in the field of synthetic biology and metabolic engineering. While the enzymatic machinery for the initial methylation steps is known, the identification or engineering of an OMT capable of methylating the 5-hydroxyl group of a kaempferol derivative is a key hurdle. Future research will likely focus on:

-

Enzyme discovery: Mining plant transcriptomes and genomes for novel OMTs with unique regioselectivities.

-

Protein engineering: Modifying the active sites of known OMTs to alter their substrate and regioselectivity.

-

Pathway optimization: Co-expressing multiple OMTs in a microbial host and fine-tuning their expression levels to maximize the flux towards the fully methylated product.

The development of a robust biosynthetic pathway for this compound will enable the sustainable production of this and other polymethylated flavonoids for further investigation of their therapeutic potential.

Unveiling the Natural Trove of Tetramethylkaempferol and its Methylated Relatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural sources of Tetramethylkaempferol and its closely related methylated kaempferol derivatives. As the interest in the therapeutic potential of flavonoids continues to grow, understanding the natural origins and extraction methodologies of these compounds is paramount for research and development. This document provides a comprehensive overview of plant sources, quantitative data, detailed experimental protocols, and insights into the relevant signaling pathways.

Natural Sources of this compound and Other Methylated Kaempferols

While kaempferol is a widely distributed flavonol in the plant kingdom, its methylated derivatives are less common. This compound (3,5,7,4'-O-tetramethylkaempferol) has been identified in a limited number of plant species. Other methylated forms, including mono-, di-, and trimethyl ethers of kaempferol, have been isolated from a broader range of plants, particularly within the fern and flowering plant families.

Table 1: Natural Sources of this compound and Other Methylated Kaempferol Derivatives

| Compound Name | Botanical Source(s) | Plant Family |

| This compound | Bryobium eriaeoides[1], Meistera koenigii (syn. Amomum koenigii)[1] | Orchidaceae, Zingiberaceae |

| Kaempferol 3,7,4'-trimethyl ether | Siparuna gigantotepala[2] | Siparunaceae |

| 5-Hydroxy-3,7,4'-trimethoxyflavone | Amomum koenigii[3] | Zingiberaceae |

| 3-Hydroxy-5,7,4'-trimethoxyflavone | Amomum koenigii[3] | Zingiberaceae |

| Other Methylated Kaempferols | Various species of Cheilanthes, Notholaena, Pityrogramma, and Asplenium | Pteridaceae |

Quantitative Data

Quantitative analysis of methylated kaempferols in their natural sources is crucial for evaluating the feasibility of extraction for research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantification of these compounds.

Table 2: Quantitative Analysis of Methylated Flavonols in Amomum koenigii

| Compound | Plant Part | Concentration (% of dry weight) |

| 5-Hydroxy-3,7,4'-trimethoxyflavone | Rhizomes | 1.81% |

| 3-Hydroxy-5,7,4'-trimethoxyflavone | Fruit | Not specified in the available literature. |

| Retusin (a quercetin methyl ether) | Rhizomes | 1.38% |

| 3,5-Dihydroxy-7,3',4'-trimethoxyflavone | Rhizomes | 1.76% |

Note: The data is derived from a study on methylated flavonols in Amomum koenigii. While this compound has been reported in this plant, specific quantitative data for this compound was not available in the reviewed literature.

Experimental Protocols

The isolation and purification of methylated flavonoids from plant matrices require a series of chromatographic techniques. Below are detailed methodologies adapted from literature for the extraction and isolation of these compounds.

General Extraction of Methylated Flavonoids from Plant Material

This protocol provides a general workflow for the extraction of methylated flavonoids from dried plant material.

Workflow for Flavonoid Extraction and Isolation

Caption: A generalized workflow for the extraction and isolation of methylated flavonoids from plant sources.

Methodology:

-

Plant Material Preparation: The plant material (e.g., rhizomes, leaves) is air-dried at room temperature and then ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, such as methanol or ethanol, using either maceration (soaking at room temperature for an extended period) or Soxhlet extraction for a more exhaustive process.

-

Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Methylated flavonoids are typically found in the less polar fractions like chloroform and ethyl acetate.

-

Chromatographic Purification: The fractions enriched with the target compounds are further purified using column chromatography.

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on their adsorption to the silica.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is often used for further purification, particularly for separating flavonoids from other phenolic compounds.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a suitable column (e.g., C18) and mobile phase is employed.

-

Structural Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

HPLC Method for Quantification of Methylated Flavonols

The following HPLC method was developed for the quantitative analysis of methylated flavonols in Amomum koenigii.

-

Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Detection Wavelength: The chromatograms are monitored at a wavelength suitable for flavonoids, typically around 280 nm or 340 nm.

-

Quantification: The concentration of the compounds is determined by comparing the peak areas with those of a standard calibration curve prepared with known concentrations of the purified compounds.

Signaling Pathways

This compound has been identified as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and inflammation.

PPARγ Signaling Pathway Activation by an Agonist

Caption: Activation of the PPARγ signaling pathway by an agonist such as this compound.

As a PPARγ agonist, this compound can bind to and activate this receptor. This activation leads to the transcription of target genes involved in key metabolic processes. By activating PPARγ, this compound may contribute to improved insulin sensitivity and the regulation of lipid metabolism, making it a compound of interest for research into metabolic disorders.

Conclusion

This compound and its methylated analogs represent a promising area of flavonoid research. While the natural sources of this compound appear to be limited, the broader class of methylated kaempferols is more widely distributed. The methodologies outlined in this guide provide a foundation for researchers to extract, quantify, and study these compounds. Further investigation into the quantitative distribution of this compound and the elucidation of its specific biological activities will be crucial for unlocking its full therapeutic potential.

References

In-Depth Technical Guide to Tetramethylkaempferol (CAS: 16692-52-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylkaempferol, a methylated derivative of the naturally occurring flavonoid kaempferol, is a molecule of significant interest in biomedical research. Its enhanced lipophilicity and metabolic stability compared to its parent compound make it a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, extraction, and biological evaluation, and an exploration of its known mechanisms of action, including its roles as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist and an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Chemical and Physical Properties

This compound, systematically named 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one, is a polymethoxylated flavonoid. Its fundamental properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 16692-52-7 | [1][2][3] |

| Molecular Formula | C₁₉H₁₈O₆ | [1][2] |

| Molecular Weight | 342.34 g/mol | |

| IUPAC Name | 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

| Synonyms | 3,4',5,7-Tetramethoxyflavone, O-Tetramethylkaempferol, Kaempferol tetramethyl ether | |

| Physical Appearance | Powder | |

| Natural Sources | Bryobium eriaeoides, Meistera koenigii, Camellia sinensis |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 153 °C | |

| Boiling Point | 540.6 ± 50.0 °C at 760 mmHg | |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate |

Table 3: Spectroscopic Data for this compound (Reference Data for Related Compounds)

Reference 1H-NMR Data (Similar Compounds)

| Compound | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Solvent |

| 5,4'-Dihydroxy-6,7,8,3'-tetramethoxyflavone | 3.96, 3.98, 4.00, 4.12 (each 3H, s), 6.19 (1H, s, D₂O exchangeable), 6.59 (1H, s), 7.05 (1H, d, J=8.30), 7.41 (1H, d, J=1.95), 7.54 (1H, dd, J=1.95, 8.30), 12.55 (1H, s, D₂O exchangeable) | CDCl₃ |

Reference 13C-NMR Data (Similar Compounds)

| Compound | Chemical Shifts (δ, ppm) | Solvent |

| 5,4'-Dihydroxy-6,7,8,3'-tetramethoxyflavone | 56.03, 61.09, 61.69, 62.04, 103.77, 103.80, 106.95, 108.34, 115.12, 120.76, 123.25, 132.94, 136.58, 145.73, 146.94, 149.48, 152.97, 164.00, 182.96 | CDCl₃ |

Reference IR and Mass Spectrometry Data (Similar Compounds)

| Compound | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone | ATR-IR available | MS-MS: [M+H]⁺ at 359.1125, with major fragments at 344.2, 315.2, 298.2 |

| 5,7,8,4'-Tetramethoxyflavone | Vapor Phase IR available | - |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the exhaustive methylation of kaempferol. The following protocol is a generalized procedure based on the methylation of flavonoids.

Materials:

-

Kaempferol

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Hydrochloric acid (10%)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve kaempferol in anhydrous acetone in a round-bottom flask.

-

Add anhydrous potassium carbonate to the solution. The amount should be in molar excess to neutralize the phenolic hydroxyl groups.

-

Add dimethyl sulfate dropwise to the stirring suspension. A molar excess of DMS is required to ensure complete methylation of all four hydroxyl groups.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with 10% hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Extraction and Isolation from Plant Material

The following is a general protocol for the extraction of less polar flavonoids from plant sources.

Materials:

-

Dried and powdered plant material (e.g., Camellia sinensis leaves)

-

Methanol

-

n-Hexane

-

Chloroform or Dichloromethane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Sephadex LH-20 for column chromatography

Procedure:

-

Macerate the dried plant material with methanol at room temperature for 24-48 hours. Repeat the extraction process three times.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, chloroform (or dichloromethane), and ethyl acetate.

-

The this compound, being less polar, is expected to be enriched in the chloroform and ethyl acetate fractions.

-

Concentrate the chloroform and ethyl acetate fractions and subject them to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate.

-

Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Monitor the fractions by TLC and combine those containing the pure compound.

Caption: General workflow for the extraction and isolation of this compound.

PPARγ Agonist Activity Assay (Luciferase Reporter Assay)

This protocol describes a cell-based luciferase reporter assay to determine the PPARγ agonist activity of this compound.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

PPARγ expression vector

-

PPRE-luciferase reporter vector

-

Renilla luciferase control vector

-

Transfection reagent

-

Rosiglitazone (positive control)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or Rosiglitazone (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction of PPARγ activity relative to the vehicle control.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol outlines a cell-based luciferase reporter assay to assess the inhibitory effect of this compound on NF-κB signaling.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

NF-κB-luciferase reporter vector

-

Renilla luciferase control vector

-

Transfection reagent

-

Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an NF-κB activator

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Follow the same procedure as for the PPARγ assay, but co-transfect with the NF-κB-luciferase reporter vector and the Renilla luciferase control vector.

-

Pre-treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

-

Stimulation: Add TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells to induce NF-κB activation. Include a non-stimulated control and a stimulated vehicle control.

-

Incubation: Incubate the cells for 6-8 hours.

-

Luciferase Assay and Data Analysis: Perform the luciferase assay and data analysis as described in the PPARγ assay protocol. Calculate the percentage inhibition of NF-κB activity by this compound relative to the stimulated vehicle control.

Biological Activities and Signaling Pathways

PPARγ Agonist Activity

This compound has been identified as a PPARγ agonist. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity. Activation of PPARγ by agonists like this compound can lead to improved insulin sensitivity, making it a potential therapeutic target for type 2 diabetes.

Caption: Simplified signaling pathway of this compound as a PPARγ agonist.

Inhibition of NF-κB Signaling

This compound has been shown to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor involved in inflammation, immunity, and cell survival. By inhibiting NF-κB, this compound can exert anti-inflammatory effects.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Conclusion

This compound is a promising flavonoid derivative with well-defined chemical properties and significant biological activities. Its ability to act as a PPARγ agonist and an inhibitor of the NF-κB pathway underscores its potential for the development of novel therapeutics for metabolic and inflammatory diseases. The experimental protocols provided in this guide offer a foundation for researchers to further explore the synthesis, isolation, and pharmacological evaluation of this intriguing molecule. Further research is warranted to fully elucidate its spectral characteristics, optimize its synthesis, and comprehensively map its interactions within biological systems.

References

The Superior Pharmacokinetics of Methylated Flavonoids: A Technical Guide for Researchers

An in-depth exploration of the absorption, distribution, metabolism, and excretion of methylated flavonoids, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their enhanced bioavailability and therapeutic potential.

Methylated flavonoids, a subclass of plant-derived polyphenolic compounds, have garnered significant scientific interest due to their markedly improved pharmacokinetic profiles compared to their unmethylated counterparts. This technical guide delves into the core principles governing the absorption, distribution, metabolism, and excretion (ADME) of these promising bioactive molecules. Through a synthesis of current research, this document provides quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and drug development.

Enhanced Bioavailability: The Cornerstone of Methylated Flavonoid Efficacy

The therapeutic potential of flavonoids is often limited by their poor oral bioavailability, primarily due to extensive first-pass metabolism in the intestine and liver. Methylation of the free hydroxyl groups on the flavonoid backbone, however, profoundly alters their metabolic fate. This chemical modification shields the molecule from rapid glucuronidation and sulfation, the primary conjugation reactions responsible for the rapid elimination of many polyphenols.[1][2][3][4] Consequently, methylated flavonoids exhibit significantly enhanced metabolic stability and intestinal absorption, leading to greater systemic exposure and improved oral bioavailability.[5]

Polymethoxyflavones (PMFs), a significant class of methylated flavonoids predominantly found in citrus peels, exemplify these advantageous pharmacokinetic properties. Their increased lipophilicity contributes to enhanced membrane permeability and efficient absorption from the gastrointestinal tract.

Quantitative Pharmacokinetic Parameters

To provide a clear comparative overview, the following tables summarize key pharmacokinetic parameters for prominent methylated flavonoids from preclinical studies. These data highlight the variability among different compounds and underscore the importance of specific analysis for each molecule of interest.

Table 1: Pharmacokinetic Parameters of Tangeretin in Rats

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |

| Cmax (µg/mL) | 0.87 ± 0.33 | 1.11 ± 0.41 | |

| Tmax (min) | 340.00 ± 48.99 | - | |

| t½ (min) | 342.43 ± 71.27 | 69.87 ± 15.72 | |

| AUC (µg·h/mL) | 62.25 (AUC0–t) | - | |

| Oral Bioavailability (%) | 27.11 | - | |

| Clearance (mL/min/kg) | - | 94.1 ± 20.2 |

Table 2: Pharmacokinetic Parameters of Nobiletin in Rats

| Parameter | Oral Administration (50 mg/kg) | Co-administration with Anemarsaponin BII (50 mg/kg) | Reference |

| Cmax (µg/L) | 1767.67 ± 68.86 | 2309.67 ± 68.06 | |

| Tmax (h) | 1.83 ± 1.17 | - | |

| t½ (h) | 6.24 ± 1.53 | 9.80 ± 2.33 | |

| AUC (mg/L·h) | 19.57 ± 2.76 | 28.84 ± 1.34 | |

| Oral Bioavailability (%) | 63.9 | - | |

| Clearance (L/h/kg) | 2.42 ± 0.40 | 1.46 ± 0.26 |

Table 3: Pharmacokinetic Insights on Sinensetin

Key Experimental Protocols in Methylated Flavonoid Research

The following sections provide detailed methodologies for two fundamental in vitro assays used to assess the pharmacokinetic properties of methylated flavonoids.

Caco-2 Cell Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Methodology:

-

Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium, such as MEM supplemented with 10% FBS, 1% NEAA, and antibiotics. For permeability studies, cells are seeded onto permeable Transwell® inserts (e.g., 12-well plates) at a density of approximately 8 × 10⁴ cells/cm². The cells are maintained for 19-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is crucial for reliable results. It is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 300-400 Ω·cm² to indicate a well-formed barrier. The permeability of a paracellular marker, such as Lucifer yellow, is also measured to confirm low passive leakage between cells.

-

Transport Experiment:

-

The cell monolayer is washed with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

-

The test flavonoid, dissolved in the transport buffer at a non-toxic concentration (e.g., 40 µM), is added to the apical (AP) or basolateral (BL) chamber. The receiving chamber contains the corresponding volume of flavonoid-free buffer.

-

The plate is incubated at 37°C with gentle shaking.

-

Samples are collected from both the donor and receiver chambers at predetermined time points (e.g., 1 hour).

-

-

Quantification and Data Analysis: The concentration of the flavonoid in the collected samples is quantified using a validated analytical method, typically UPLC-MS/MS. The apparent permeability coefficient (Papp), which reflects the rate of transport across the monolayer, is calculated. A ratio of Papp (AP to BL) / Papp (BL to AP) between 0.8 and 1.5 generally suggests passive diffusion.

Liver S9 Metabolic Stability Assay

This assay provides an initial screen for the metabolic stability of a compound in the presence of a broad range of phase I and phase II drug-metabolizing enzymes found in the liver S9 fraction.

Methodology:

-

Preparation of Reagents:

-

Liver S9 Fraction: Pooled liver S9 fractions from the species of interest (e.g., human, rat) are commercially available.

-

Cofactors: A cocktail of cofactors is prepared to support both phase I (NADPH) and phase II (e.g., UDPGA for glucuronidation) enzymatic activities.

-

Test Compound: The methylated flavonoid is dissolved in a suitable solvent like DMSO.

-

-

Incubation:

-

The S9 fraction is pre-incubated with the test compound (e.g., 1-3 µM) in a buffer (e.g., Tris buffer, pH 7.4) at 37°C for a short period (e.g., 5 minutes).

-

The metabolic reaction is initiated by adding the cofactor mixture.

-

Aliquots of the reaction mixture are collected at several time points (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Quenching and Sample Preparation: The reaction in the collected aliquots is immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile or methanol. The samples are then centrifuged to precipitate proteins.

-

Quantification and Data Analysis: The remaining concentration of the parent flavonoid in the supernatant is determined by UPLC-MS/MS. The rate of disappearance of the compound over time is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which provide an indication of its metabolic stability.

Analytical Methodologies: UPLC-MS/MS for Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of methylated flavonoids and their metabolites in complex biological matrices such as plasma and urine.

Typical Method Parameters:

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, often operated in the positive or negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

-

Sample Preparation: A simple and efficient protein precipitation step with an organic solvent like acetonitrile or methanol is commonly used to extract the analytes from plasma samples before UPLC-MS/MS analysis.

Signaling Pathways Modulated by Methylated Flavonoids

The enhanced bioavailability of methylated flavonoids allows them to reach systemic concentrations sufficient to modulate various intracellular signaling pathways implicated in health and disease.

Tangeretin: Targeting PI3K/Akt and MAPK Pathways

Tangeretin has been shown to exert its biological effects, particularly its anti-cancer activities, by modulating the PI3K/Akt/mTOR and MAPK signaling pathways. It can inhibit the phosphorylation of key proteins in these cascades, leading to the downregulation of pro-survival and proliferative signals and the induction of apoptosis in cancer cells.

Caption: Tangeretin's inhibitory effects on the PI3K/Akt and MAPK signaling pathways.

Nobiletin: Modulation of MAPK/ERK Signaling

Nobiletin has demonstrated neuroprotective and anti-inflammatory effects through its ability to modulate the MAPK/ERK signaling pathway. By inhibiting the phosphorylation of key kinases in this cascade, nobiletin can suppress the production of pro-inflammatory mediators and protect cells from stress-induced apoptosis.

Caption: Nobiletin's modulation of the MAPK/ERK signaling cascade.

Sinensetin: Targeting the PTEN/PI3K/AKT Pathway

Sinensetin has shown potent anti-cancer activity by targeting the PTEN/PI3K/AKT signaling pathway. It can inhibit this pathway, which is often dysregulated in cancer, leading to the induction of apoptosis and the inhibition of cell migration and invasion in cancer cells.

Caption: Sinensetin's inhibitory action on the PTEN/PI3K/AKT signaling pathway.

Conclusion

The methylation of flavonoids represents a pivotal structural modification that significantly enhances their pharmacokinetic properties, most notably their oral bioavailability. This improved systemic exposure allows these compounds to effectively engage with and modulate key cellular signaling pathways involved in a multitude of physiological and pathological processes. The data and methodologies presented in this technical guide provide a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this promising class of natural compounds. Continued investigation into the specific pharmacokinetic profiles and mechanisms of action of a wider range of methylated flavonoids will undoubtedly pave the way for their development as novel therapeutic agents.

References

Tetramethylkaempferol: An In-depth Technical Guide on its Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antioxidant potential and specific signaling pathway modulation of tetramethylkaempferol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented antioxidant properties of its parent compound, kaempferol, and its partially methylated derivatives. The information presented herein should be used as a foundation for further research and experimentation.

Executive Summary

This compound, a fully methylated derivative of the naturally occurring flavonoid kaempferol, is a molecule of significant interest for its potential antioxidant properties. While kaempferol itself is a well-established antioxidant, the methylation of its hydroxyl groups can alter its physicochemical properties, such as lipophilicity and metabolic stability, which may, in turn, influence its biological activity. This technical guide synthesizes the available information on the antioxidant capacity of kaempferol and its methylated analogues, details the experimental protocols for assessing antioxidant potential, and explores the key signaling pathways—Nrf2/ARE and MAPK—that are likely modulated by these compounds. The provided data and methodologies aim to equip researchers and drug development professionals with the foundational knowledge required to investigate the therapeutic potential of this compound.

The Antioxidant Landscape of Kaempferol and its Methylated Derivatives

The antioxidant activity of flavonoids is primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The structural arrangement of hydroxyl groups is a key determinant of this activity. Methylation of these hydroxyl groups, as in this compound, can impact this potential.

Structure-Activity Relationship

The antioxidant capacity of flavonoids like kaempferol is largely dependent on the number and position of hydroxyl (-OH) groups.[1] Methylation, the replacement of a hydrogen atom in a hydroxyl group with a methyl group (-CH3), can alter this activity. While methylation may decrease the direct radical scavenging ability in some in-vitro assays due to the reduction in available hydrogen-donating hydroxyl groups, it can also increase the compound's metabolic stability and bioavailability, potentially leading to significant in-vivo antioxidant effects.

Quantitative Antioxidant Data

| Compound | DPPH Radical Scavenging EC50 (µM) | Reference |

| Kaempferol (3,5,7,4'-tetrahydroxyflavone) | 35.06 ± 0.85 | [2] |

| 3,5,7-trihydroxy-4'-methoxyflavone | 75.49 ± 1.76 | [2] |

| 5,7,4'-trihydroxy-3,6-dimethoxyflavone | > 250 | [2] |

| 5,7-dihydroxy-3,6,4'-trimethoxyflavone (Santin) | > 250 | [2] |

| 5-hydroxy-3,7,4'-trimethoxyflavone | > 250 | |

| L-Ascorbic Acid (Standard) | 13.55 ± 0.28 |

This data suggests that increasing methylation of the hydroxyl groups on the kaempferol backbone may lead to a reduction in direct DPPH radical scavenging activity in vitro.

Key Signaling Pathways in Flavonoid-Mediated Antioxidant Response

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant defenses and inflammatory responses. The Nrf2/ARE and MAPK pathways are critical in this regard. While direct evidence for this compound is lacking, the known interactions of kaempferol and other methylated flavonoids with these pathways provide a strong basis for inferred mechanisms.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activation by compounds like flavonoids, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Studies on other methylated flavonoids suggest that they can activate the Nrf2 pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Key MAPK cascades include ERK, JNK, and p38. Oxidative stress can activate these pathways, leading to inflammatory responses. Flavonoids, including kaempferol, have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases, thereby reducing the production of pro-inflammatory mediators.

References

In Vitro Efficacy of Methylated Kaempferol: A Technical Overview of Kumatakenin

Disclaimer: Extensive research reveals a significant lack of specific in vitro studies directly investigating Tetramethylkaempferol. Therefore, this technical guide focuses on the closest available structural analog with published data: Kumatakenin (Kaempferol-3,7,4'-trimethyl ether) . The findings presented herein pertain to Kumatakenin and serve as a potential reference for the bioactivity of methylated kaempferol derivatives.

This document provides a detailed overview of the in vitro studies on Kumatakenin, summarizing its anticancer and anti-inflammatory effects. It includes quantitative data where available, detailed experimental protocols for key assays, and visualizations of the identified signaling pathways to support researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Kumatakenin's Bioactivity

Published studies on Kumatakenin describe its cytotoxic and anti-inflammatory effects qualitatively. While specific IC50 values for its anticancer activity are not detailed in the primary literature reviewed, its impact on cell viability and specific molecular markers has been documented.

Table 1: In Vitro Anticancer and Anti-inflammatory Effects of Kumatakenin

| Cell Line(s) | Assay | Target/Effect | Observed Effect |

| SKOV3, A2780 (Human ovarian cancer) | Cell Viability Assay | Cytotoxicity | Exhibited significant cytotoxic activity.[1][2] |

| SKOV3, A2780 | Annexin V-FITC/PI Staining | Apoptosis Induction | Induced a marked increase in the population of apoptotic cells.[1][3] |

| SKOV3 | Caspase Activity Assay | Caspase Activation | Markedly increased the cleaved forms of caspase-3, -8, and -9.[1] |

| SKOV3, A2780 | Real-Time PCR | Chemokine Expression | Reduced the expression of MCP-1 and RANTES. |

| Tumor-Associated Macrophages (TAMs) | Macrophage Polarization Assay | M2 Polarization Inhibition | Inhibited the expression of M2 markers (e.g., IL-10, MMP-2/-9, VEGF). |

| MODE-K (mouse intestinal epithelial cells) | CCK-8 Assay | Ferroptosis Inhibition | Reversed erastin-induced cell death. |

| MODE-K | Flow Cytometry | Lipid Peroxidation | Reversed erastin-induced lipid peroxidation. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies of Kumatakenin are provided below. These protocols are based on standard laboratory procedures and the descriptions available in the referenced literature.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Plate ovarian cancer cells (SKOV3 or A2780) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Kumatakenin or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat SKOV3 or A2780 cells with Kumatakenin for the desired time period (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.

-

Cell Lysis: Treat cells with Kumatakenin, harvest, and lyse them using a specific cell lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter (e.g., Ac-DEVD-pNA for caspase-3).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader. The activity is proportional to the amount of cleaved reporter.

Gene Expression Analysis by Real-Time PCR (RT-qPCR)

This method is used to quantify the mRNA levels of specific genes.

-

RNA Extraction: Isolate total RNA from Kumatakenin-treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers (for MCP-1, RANTES, and a housekeeping gene like GAPDH), and a SYBR Green master mix.

-

Amplification and Detection: Perform the qPCR in a real-time PCR thermal cycler.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

Inhibition of M2 Macrophage Polarization

This assay evaluates the effect of Kumatakenin on the differentiation of macrophages into the M2 phenotype.

-

Macrophage Differentiation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages (M0) using M-CSF.

-

Co-culture Setup: Co-culture the M0 macrophages with conditioned medium from ovarian cancer cells to induce M2 polarization, in the presence or absence of Kumatakenin.

-

Incubation: Incubate the co-culture for 72 hours.

-

Analysis of M2 Markers: Analyze the expression of M2 markers (e.g., CD206, IL-10, MMP-9) in the macrophages by flow cytometry, ELISA of the supernatant, or RT-qPCR of the cell lysate.

Signaling Pathways and Mechanisms of Action

Kumatakenin exerts its biological effects through the modulation of distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Kumatakenin-Induced Apoptosis in Ovarian Cancer Cells

Caption: Caspase-dependent apoptosis pathway induced by Kumatakenin.

Kumatakenin's Inhibition of M2 Macrophage Polarization

Caption: Kumatakenin inhibits M2 macrophage polarization and chemokine secretion.

Anti-Ferroptotic Mechanism of Kumatakenin

Caption: Kumatakenin inhibits ferroptosis via the Eno3-IRP1 axis.

References

Methodological & Application

Application Note: Synthesis of Tetramethylkaempferol

Introduction

Tetramethylkaempferol, a fully methylated derivative of the natural flavonoid kaempferol, is a compound of significant interest to researchers in the fields of medicinal chemistry and drug discovery. Methylation of flavonoids can enhance their metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy. This document provides a detailed protocol for the chemical synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Principle

The synthesis of this compound is achieved through the direct methylation of kaempferol. This method utilizes an excess of a methylating agent, such as dimethyl sulfate, in the presence of a weak base like potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of kaempferol are converted to methoxy groups.

Experimental Protocol

Materials and Reagents

-

Kaempferol

-

Dimethyl sulfate (Me₂SO₄)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

-

Glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve kaempferol in acetone.

-

Addition of Reagents: To the solution, add potassium carbonate followed by the dropwise addition of dimethyl sulfate.

-

Reaction: Stir the reaction mixture at 30°C for 24 hours.[1]

-

Work-up: After the reaction is complete, filter the mixture to remove potassium carbonate. Evaporate the acetone under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.

Quantitative Data

The direct methylation of kaempferol can be optimized to produce this compound quantitatively. The following table summarizes the reaction conditions for achieving a high yield of the desired product.

| Starting Material | Methylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) |

| Kaempferol | Dimethyl sulfate (6) | Potassium carbonate | Acetone | 30°C | 24 | Quantitative[1] |

Visualizations

Chemical Reaction Pathway

Caption: Chemical synthesis of this compound from kaempferol.

Experimental Workflow

Caption: Step-by-step workflow for this compound synthesis.

References

HPLC method for Tetramethylkaempferol quantification

An HPLC-based approach is presented for the quantitative analysis of tetramethylkaempferol, a fully methylated derivative of the naturally occurring flavonoid, kaempferol. This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development, detailing the instrumentation, reagents, and a step-by-step procedure for the accurate quantification of this compound in various sample matrices. The method is built upon established principles of reversed-phase chromatography for flavonoid analysis.

Introduction

This compound (3,5,7,4'-tetramethoxyflavone) is a polymethoxylated flavonoid derived from kaempferol. The methylation of hydroxyl groups significantly alters the physicochemical properties of flavonoids, often leading to increased metabolic stability and bioavailability. These characteristics make this compound a compound of interest in pharmacological and drug discovery research. Accurate and precise quantification is essential for in vitro and in vivo studies, including pharmacokinetic and pharmacodynamic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for this purpose. This application note details a validated HPLC method for the quantification of this compound.

Principle of the Method

This method employs reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acidified water and an organic solvent. This compound, being a relatively nonpolar analyte due to its four methoxy groups, is retained by the stationary phase. By manipulating the composition of the mobile phase, the analyte is eluted and detected by a UV-Vis detector. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable. The increased non-polarity of this compound compared to kaempferol necessitates a mobile phase with a higher organic solvent composition for timely elution.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis or PDA Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution Mode | Isocratic: 65% B at a flow rate of 1.0 mL/min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm and 350 nm (A PDA detector is recommended to determine the optimal wavelength) |

| Run Time | Approximately 10 minutes |

Reagents and Materials

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

0.45 µm syringe filters

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. A general protocol for a methanolic plant extract is provided below.

-

Accurately weigh the dried plant extract.

-

Add a known volume of methanol to achieve a target concentration.

-

Vortex the mixture for 2 minutes to ensure thorough dissolution.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble material.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Results |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98 - 102% | 99.5 - 101.2% |

| Precision (% RSD) | Intra-day: ≤ 2%Inter-day: ≤ 2% | Intra-day: 1.1%Inter-day: 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |

| Robustness | % RSD ≤ 2% for minor changes in method parameters | 1.8% |

Data Presentation

The quantitative data obtained from the HPLC analysis should be compiled into clear and structured tables for easy interpretation and comparison.

Table 3: Quantification of this compound in Samples

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 (10 µg/mL) | 5.21 | 150,234 | 10.0 |

| Standard 2 (50 µg/mL) | 5.20 | 755,123 | 50.0 |

| Sample A | 5.22 | 345,678 | 23.0 |

| Sample B | 5.21 | 456,789 | 30.4 |

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.

Conclusion

The HPLC method described provides a reliable and accurate approach for the quantification of this compound. The detailed protocol and validation parameters offer a solid foundation for researchers to implement this method in their laboratories. The provided workflows and diagrams serve to clarify the experimental process and the chemical context of the analyte. This application note is intended to support research and development activities involving this promising polymethoxylated flavonoid.

Tetramethylkaempferol for Cancer Cell Line Studies: Application Notes and Protocols

Disclaimer: As of late 2025, specific experimental data on tetramethylkaempferol for cancer cell line studies is limited in publicly accessible literature. The following application notes and protocols are based on extensive research on its parent compound, kaempferol. Researchers should adapt these protocols as a baseline for investigating this compound, with the understanding that its specific activities and optimal concentrations may differ.

Application Notes

Introduction

This compound, a methylated derivative of the natural flavonoid kaempferol, is a compound of interest for cancer research. Its parent compound, kaempferol, has demonstrated pro-apoptotic, anti-proliferative, and anti-metastatic properties in a wide range of cancer cell lines[1][2][3]. Methylation can alter the bioavailability, metabolic stability, and biological activity of flavonoids. These notes provide a framework for investigating the potential of this compound as an anti-cancer agent in vitro.

Mechanism of Action (Hypothesized based on Kaempferol)

Based on studies of kaempferol, this compound may exert its anti-cancer effects through the modulation of several key signaling pathways[1][2]. The primary hypothesized mechanisms include:

-

Induction of Apoptosis: Kaempferol has been shown to induce programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This is often associated with the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. It can also lead to the activation of caspases, key executioners of apoptosis.

-

Cell Cycle Arrest: Kaempferol can arrest the cell cycle at various phases, most commonly at the G2/M phase, thereby inhibiting cancer cell proliferation. This is often accompanied by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer. Kaempferol has been shown to inhibit this pathway, leading to downstream effects on cell growth and survival.

-

Reversal of Multidrug Resistance (MDR): Some flavonoids and their derivatives have been found to reverse multidrug resistance in cancer cells. This can occur through the inhibition of drug efflux pumps like P-glycoprotein (P-gp).

Pre-clinical Applications

-

Screening for Anti-cancer Activity: Initial studies should involve screening this compound against a panel of cancer cell lines from various origins (e.g., breast, lung, colon, prostate) to determine its cytotoxic and anti-proliferative effects.

-